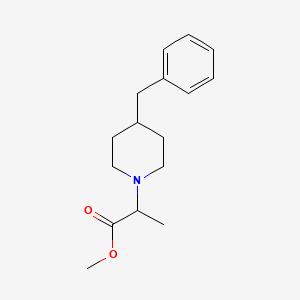
Methyl 2-(4-benzylpiperidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-benzylpiperidin-1-yl)propanoate is a chemical compound that has been widely studied for its potential therapeutic applications. It is a piperidine derivative that belongs to the class of psychoactive substances known as designer drugs. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of this compound.
Wirkmechanismus
The exact mechanism of action of methyl 2-(4-benzylpiperidin-1-yl)propanoate is not yet fully understood. However, it is believed to work by binding to certain receptors in the brain, including dopamine and serotonin receptors. This binding action can lead to an increase in the release of these neurotransmitters, which can have a positive effect on mood, cognition, and other neurological functions.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-(4-benzylpiperidin-1-yl)propanoate can have a range of biochemical and physiological effects. These include an increase in dopamine and serotonin release, as well as an increase in the activity of certain enzymes involved in neurotransmitter synthesis. In addition, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(4-benzylpiperidin-1-yl)propanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified using standard techniques. In addition, it has been shown to have a range of potential therapeutic applications, which makes it an interesting compound for further study. However, there are also some limitations to its use in research. For example, its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific effects.
Zukünftige Richtungen
There are several potential future directions for research on methyl 2-(4-benzylpiperidin-1-yl)propanoate. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand its mechanism of action and to determine the optimal dosages and administration routes for these conditions. In addition, there is also potential for this compound to be used as a tool in neuroscience research, as it can help to elucidate the roles of dopamine and serotonin in brain function. Finally, there is also potential for the synthesis of analogs of this compound with improved therapeutic properties.
Synthesemethoden
Methyl 2-(4-benzylpiperidin-1-yl)propanoate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-benzylpiperidine with methyl acrylate in the presence of a catalyst. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-benzylpiperidin-1-yl)propanoate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential use as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that this compound has neuroprotective properties and can help to prevent the death of brain cells.
Eigenschaften
IUPAC Name |
methyl 2-(4-benzylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(16(18)19-2)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKKOIDIEWJBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-benzylpiperidin-1-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)

![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)


